molecular formula C25H22FNO5S B2709616 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866340-49-0

3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2709616
CAS No.: 866340-49-0
M. Wt: 467.51
InChI Key: WSABEBVCHMBTHU-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

  • 4-Ethoxybenzenesulfonyl group at position 3, contributing to sulfonamide-related bioactivity.
  • 6-Methoxy group on the quinolinone ring, influencing electronic properties and solubility.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-3-32-18-8-11-20(12-9-18)33(29,30)24-16-27(15-17-6-4-5-7-22(17)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSABEBVCHMBTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline core using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethoxyphenyl Sulfonyl Group: The ethoxyphenyl sulfonyl group can be introduced through a sulfonylation reaction using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Fluorophenyl Methyl Group: The fluorophenyl methyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It is evaluated in preclinical studies for its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to a reduction in disease symptoms.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to therapeutic effects.

    Signal Transduction Modulation: The compound may interfere with signal transduction pathways, altering cellular responses and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinolinone derivatives with sulfonamide, fluorinated, or substituted aryl groups exhibit diverse biological and physicochemical properties. Below is a detailed comparison:

Compound Name Substituents Molecular Weight (g/mol) Key Differences & Implications
Target Compound 4-Ethoxybenzenesulfonyl, 2-fluorophenylmethyl, 6-methoxy ~493.57 (calculated) Balanced lipophilicity (ethoxy + methoxy); potential CNS activity due to 2-fluorophenyl .
3-(4-Ethylbenzenesulfonyl)-1-[(4-Fluorophenyl)methyl]-6-Methoxy-1,4-Dihydroquinolin-4-One 4-Ethylbenzenesulfonyl, 4-fluorophenylmethyl, 6-methoxy N/A Ethyl group reduces steric hindrance vs. ethoxy; 4-fluorophenyl may alter binding specificity.
1-[(4-Chlorophenyl)methyl]-6-Ethoxy-3-(4-Isopropylphenyl)sulfonylquinolin-4-One 4-Chlorophenylmethyl, 4-isopropylbenzenesulfonyl, 6-ethoxy N/A Chloro substituent increases electronegativity; isopropyl enhances hydrophobicity.
3-(3-Chlorobenzenesulfonyl)-7-(Diethylamino)-6-Fluoro-1-(4-Methylbenzyl)quinolin-4-One 3-Chlorobenzenesulfonyl, 4-methylbenzyl, diethylamino, 6-fluoro N/A Diethylamino group improves solubility; 6-fluoro may enhance metabolic stability.
3-(4-Ethoxybenzenesulfonyl)-6,7-Dimethoxy-1-[(2-Methylphenyl)methyl]-1,4-Dihydroquinolin-4-One 4-Ethoxybenzenesulfonyl, 2-methylphenylmethyl, 6,7-dimethoxy 493.57 Dimethoxy groups increase steric bulk; 2-methylphenyl reduces polarity vs. 2-fluorophenyl.

Key Research Findings from Analogous Structures

Sulfonamide Role : The 4-ethoxybenzenesulfonyl group in the target compound and its analogs (e.g., ) is critical for hydrogen bonding with enzymatic targets, as seen in kinase inhibitors. Ethoxy substituents balance electron-withdrawing effects and steric demands .

Fluorophenyl vs. Chlorophenyl : The 2-fluorophenylmethyl group in the target compound offers improved metabolic stability compared to chlorophenyl analogs (e.g., ), which are more susceptible to oxidative degradation.

Methoxy Positioning : The 6-methoxy group in the target compound likely enhances π-stacking interactions in receptor binding, similar to 6,7-dimethoxy derivatives (e.g., ), though dimethoxy groups may reduce solubility.

Synthetic Methods : Many analogs (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, suggesting the target compound’s preparation may follow similar routes .

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one, a complex organic compound belonging to the quinoline family, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinoline core with several functional groups:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Fluorophenyl methyl group : May influence interaction with biological targets.
  • Methoxy group : Contributes to the compound's chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Suzuki-Miyaura coupling reaction : Used for forming carbon-carbon bonds.
  • Reactions involving chlorosulfonyl isocyanate : To introduce sulfonyl groups.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

The compound's IC50 values in these studies ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.04 and 0.06 μmol/mL) .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of tubulin polymerization : Similar to other anticancer agents, disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis .
  • Radical scavenging activity : The ability to neutralize free radicals may contribute to its anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesIC50 (μmol/mL)
3-(4-Methylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-oneContains a methyl group instead of ethoxyNot specified
3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-oneContains a chlorine atom instead of ethoxyNot specified
3-(4-Bromophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-oneContains a bromine atom instead of ethoxyNot specified

The ethoxy substitution in the target compound enhances its solubility and bioavailability compared to analogs lacking this functional group.

Case Studies

Several studies have focused on the biological applications of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against specific bacterial and fungal strains .
  • Antioxidant Properties : The compound has shown promise in radical-scavenging assays, indicating its potential as an antioxidant agent .

Q & A

Basic Question: What are the established synthetic methodologies for 3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation, alkylation, and cyclization. For example:

  • Sulfonylation : Reacting a quinolinone precursor with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., NaH/DMF) to introduce the sulfonyl group.
  • N-Alkylation : Using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to attach the benzyl group to the nitrogen atom.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) and recrystallization from ethanol to isolate the pure compound.
    Key validation steps include NMR (¹H/¹³C) for functional group confirmation and HPLC for purity assessment (>95%). For analogous procedures, refer to protocols for sulfonylated quinolinones .

Basic Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Structural elucidation requires a combination of techniques:

  • X-ray Crystallography : Use SHELXL for refinement of diffraction data to resolve bond lengths, angles, and torsion angles. The program’s robust algorithms handle disordered atoms and twinning .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., ethoxybenzenesulfonyl at δ 1.3 ppm for CH₃, δ 4.1 ppm for OCH₂).
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₃FNO₅S: 492.1285).
  • FTIR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups.

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:
SAR studies require:

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or fluorine) and compare bioactivity .
  • Theoretical Frameworks : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Biological Assays : Test analogs in dose-response experiments (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational data.

Advanced Question: How should environmental fate studies be designed to assess this compound’s persistence?

Methodological Answer:
Follow a tiered approach:

  • Laboratory Studies :
    • Hydrolysis : Expose the compound to buffers (pH 4–9) at 25°C and 50°C, monitoring degradation via LC-MS.
    • Photolysis : Use UV light (λ = 254 nm) in aqueous solutions to simulate sunlight effects.
  • Field Studies : Deploy randomized block designs with split-split plots to evaluate soil adsorption and leaching under varying conditions (e.g., organic matter content) .
  • Data Analysis : Apply first-order kinetics for degradation half-lives and ANOVA for environmental variable impacts.

Advanced Question: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Address discrepancies through:

  • Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources.
  • Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls.
  • Mechanistic Validation : Use CRISPR knockouts or siRNA to confirm target specificity. Critical analysis of prior methodological limitations (e.g., assay interference) is essential .

Advanced Question: What strategies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:
A multi-modal approach is recommended:

  • In Vitro Assays : Measure inhibition of key enzymes (e.g., kinases) using fluorescence polarization.
  • Proteomics : Perform SILAC (stable isotope labeling) to identify differentially expressed proteins in treated vs. untreated cells.
  • In Vivo Models : Use transgenic organisms (e.g., zebrafish) to study phenotypic effects and toxicity.
  • Computational Modeling : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation calculations to refine binding hypotheses .

Advanced Question: How can researchers optimize crystallization conditions for X-ray studies?

Methodological Answer:

  • Screening : Use vapor diffusion (hanging drop) with 96-well crystallization screens (e.g., Hampton Index Kit).
  • Parameter Variation : Adjust pH (5–8), temperature (4°C–20°C), and precipitant concentration (PEG 3350: 10–30%).
  • Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-freezing.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R-factors (<0.05 for Δρ) .

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